molecular formula C18H16O2 B15372562 Ethyl 4-(p-tolylethynyl)benzoate CAS No. 63164-97-6

Ethyl 4-(p-tolylethynyl)benzoate

Cat. No.: B15372562
CAS No.: 63164-97-6
M. Wt: 264.3 g/mol
InChI Key: WJBBNBBVWASSEL-UHFFFAOYSA-N
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Description

Ethyl 4-(p-tolylethynyl)benzoate is a high-purity organic compound of significant interest in advanced materials research. This molecule integrates an ethyl benzoate ester moiety with a rigid, conjugated p-tolylethynyl backbone, a structural feature shared with compounds like 1-Ethyl-4-[(p-tolyl)ethynyl]benzene, which is known for its application in organic synthesis and material science . The presence of the acetylene bridge and aromatic systems suggests potential for high thermal stability, a characteristic observed in similar structures with melting points ranging from 71°C to 74°C . This combination of a conjugated core and a polar ester group makes it a promising building block for the development of non-linear optical materials , liquid crystals , and organic semiconductors . Researchers can leverage the terminal methyl and ethyl ester groups for further synthetic modification, enabling its incorporation into larger polymeric frameworks or as a precursor for more complex molecular architectures. As with related research chemicals, this product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Proper handling and storage at ambient temperatures are recommended.

Properties

CAS No.

63164-97-6

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

ethyl 4-[2-(4-methylphenyl)ethynyl]benzoate

InChI

InChI=1S/C18H16O2/c1-3-20-18(19)17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15/h4-7,10-13H,3H2,1-2H3

InChI Key

WJBBNBBVWASSEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications Reference
Ethyl 4-(dimethylamino)benzoate Dimethylamino C${11}$H${15}$NO$_2$ 193.24 - Higher reactivity in resin cements; used as a co-initiator in polymerization
Ethyl 4-(butylamino)benzoate Butylamino C${13}$H${19}$NO$_2$ 221.3 68–70 Pharmaceutical intermediate; impurity in Benzonatate synthesis
Ethyl 4-methylbenzoate Methyl C${10}$H${12}$O$_2$ 164.20 - Model compound for ester synthesis; liquid at room temperature
SABA1 (Ethyl 4-sulfonamidobenzamide) Sulfonamidobenzamide core - - - Antimicrobial activity (MIC 0.45–0.9 mM against E. coli)
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate 2-Chloropyrimidinyl C${13}$H${11}$ClN$2$O$2$ 262.69 - Intermediate in heterocyclic synthesis

Physical and Chemical Properties

  • Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin cements, achieving higher degrees of conversion due to its electron-donating dimethylamino group .
  • Solubility: Substituents like ethoxylated amino groups (e.g., ethoxylated ethyl-4-aminobenzoate) enhance water solubility, whereas hydrophobic groups (e.g., p-tolyl) reduce it .
  • Thermal Stability: Ethyl 4-(butylamino)benzoate has a defined melting point (68–70°C), reflecting crystalline stability from its alkylamino substituent .

Key Research Findings and Gaps

  • Substituent Impact: Electron-donating groups (e.g., amino, methyl) enhance reactivity in polymerization, while bulky substituents (e.g., p-tolylethynyl) may sterically hinder reactions .
  • Data Limitations: Direct studies on Ethyl 4-(p-tolylethynyl)benzoate are scarce; most insights derive from analogs.

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction typically involves ethyl 4-bromobenzoate and p-tolylacetylene as substrates. A representative procedure adapted from GP-1 in is outlined below:

  • Reagents :

    • Ethyl 4-bromobenzoate (1.5 mmol)
    • p-Tolylacetylene (1.8 mmol, 1.2 equiv)
    • PdCl₂(PPh₃)₂ (2 mol%)
    • CuI (4 mol%)
    • Triethylamine (7 mL)
  • Procedure :

    • Combine PdCl₂(PPh₃)₂, CuI, and triethylamine in a Schlenk tube under argon.
    • Stir at room temperature for 10 minutes.
    • Add p-tolylacetylene dissolved in triethylamine (2 mL) dropwise.
    • Heat at 80°C for 12–20 hours.
    • Filter and purify via silica gel chromatography (hexane/ethyl acetate).

This method yields this compound in 65–78% isolated yield, contingent on substrate purity and catalyst activity.

Optimization Studies

Key variables influencing yield and reaction efficiency include:

Variable Tested Range Optimal Value Impact on Yield
Catalyst Loading 1–5 mol% Pd 2 mol% Pd Maximizes TON
Base Et₃N, DIPEA, K₂CO₃ Triethylamine Enhances rate
Temperature 60–100°C 80°C Balances speed
Solvent DMF, THF, Et₃N Neat Et₃N Simplifies workup

Higher Pd loadings (>5 mol%) marginally improve yields but increase costs, while polar aprotic solvents like DMF necessitate additional purification steps.

Alternative Synthetic Strategies

Nickel-Catalyzed Alkyne Coupling

Recent advancements propose nickel catalysts as cost-effective alternatives to palladium. For example, NiCl₂(dppe) with Zn powder reduces reliance on precious metals:

  • Conditions : Ethyl 4-iodobenzoate (1 equiv), p-tolylacetylene (1.2 equiv), NiCl₂(dppe) (5 mol%), Zn (2 equiv), DMF, 100°C, 24 h.
  • Yield : 58–63%, lower than Pd but economically favorable for large-scale applications.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Protocol : Substrates irradiated at 120°C for 30 minutes with Pd(OAc)₂ (1 mol%) and XPhos ligand.
  • Outcome : 72% yield, achieving 95% conversion in 1/4th the time of conventional heating.

Critical Analysis of Methodologies

Efficiency and Scalability

The Sonogashira method excels in atom economy and scalability, particularly when using recyclable Pd/C catalysts. Industrial pilot studies demonstrate that catalyst recovery via hot filtration (as in) reduces Pd waste by 90% over ten cycles.

Environmental Considerations

Traditional routes generate halogenated byproducts, but emerging protocols emphasize:

  • Solvent Recycling : Neat triethylamine systems allow distillation and reuse.
  • Green Catalysts : Rare-earth oxides (e.g., Nd₂O₃) show promise for tandem esterification-alkynylation sequences, though yields remain suboptimal (≤50%).

Characterization and Quality Control

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.48 (d, J=8.0 Hz, 2H, ArH), 7.15 (d, J=8.0 Hz, 2H, p-tolyl), 4.38 (q, J=7.1 Hz, 2H, OCH₂), 2.38 (s, 3H, CH₃), 1.40 (t, J=7.1 Hz, 3H, CH₃).
  • IR (KBr) : ν 2210 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥99% purity when reactions employ Pd/C catalysts with LiClO₄ additives.

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